1-Fluoro-3-oxo-1H-3lambda~5~-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3-oxo-1H-3lambda~5~-imidazole is a heterocyclic compound that contains a five-membered ring structure with two nitrogen atoms and one fluorine atom. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. Imidazoles are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 1-Fluoro-3-oxo-1H-3lambda~5~-imidazole can be achieved through several methods. One common synthetic route involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Industrial production methods often involve the use of advanced catalytic systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Fluoro-3-oxo-1H-3lambda~5~-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-oxo-1H-3lambda~5~-imidazole has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor. In medicine, it is explored for its antimicrobial and anticancer properties. In industry, it is used in the development of new materials and catalysts .
Wirkmechanismus
The mechanism of action of 1-Fluoro-3-oxo-1H-3lambda~5~-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-3-oxo-1H-3lambda~5~-imidazole is unique compared to other imidazole derivatives due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Similar compounds include 1-methylimidazole, 1-ethylimidazole, and 1-benzylimidazole. These compounds share the imidazole core structure but differ in their substituents, leading to variations in their reactivity and applications .
Eigenschaften
CAS-Nummer |
921604-81-1 |
---|---|
Molekularformel |
C3H3FN2O |
Molekulargewicht |
102.07 g/mol |
IUPAC-Name |
1-fluoro-3-oxidoimidazol-3-ium |
InChI |
InChI=1S/C3H3FN2O/c4-5-1-2-6(7)3-5/h1-3H |
InChI-Schlüssel |
CHGWXGRSMSWUKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=CN1F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.